molecular formula C20H21NO4 B11396085 2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide

2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide

Cat. No.: B11396085
M. Wt: 339.4 g/mol
InChI Key: CKLWAYAZYLEZTB-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide is an organic compound with a complex structure that includes a phenoxy group, two furylmethyl groups, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with 2-chloro-N,N-bis(2-furylmethyl)acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or furylmethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or furylmethyl derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)amine
  • 2-(3,4-dimethylphenoxy)-N,N-bis(2-thienylmethyl)acetamide
  • 2-(3,4-dimethylphenoxy)-N,N-bis(2-pyridylmethyl)acetamide

Uniqueness

2-(3,4-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21NO4/c1-15-7-8-17(11-16(15)2)25-14-20(22)21(12-18-5-3-9-23-18)13-19-6-4-10-24-19/h3-11H,12-14H2,1-2H3

InChI Key

CKLWAYAZYLEZTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)C

Origin of Product

United States

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